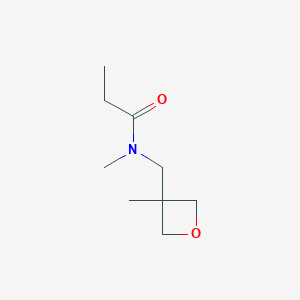
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide is an organic compound that features a propionamide group attached to a 3-methyloxetane ring via a methyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide typically involves the following steps:
Formation of 3-methyloxetan-3-ylmethylamine: This intermediate can be synthesized by reacting 3-methyloxetan-3-ylmethanol with methylamine under basic conditions.
Acylation Reaction: The intermediate is then acylated using propionyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the oxetane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or oxetanes.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel polymers or materials with specific properties.
Biological Studies: It can be used as a probe to study biochemical pathways or as a ligand in binding studies.
Wirkmechanismus
The mechanism of action of N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-(3-methyloxetan-3-yl)methanamine
- 1-(4-methoxyphenyl)-N-methyl-N-((3-methyloxetan-3-yl)methyl)methanamine
Uniqueness
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide is unique due to the presence of both the oxetane ring and the propionamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
N-methyl-N-[(3-methyloxetan-3-yl)methyl]propanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-8(11)10(3)5-9(2)6-12-7-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
RNWKVXFMSMNNIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C)CC1(COC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)
![3-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11916510.png)


![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)
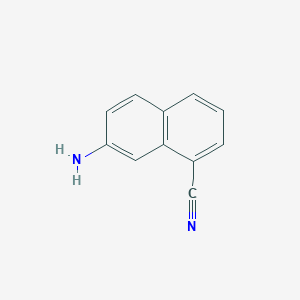
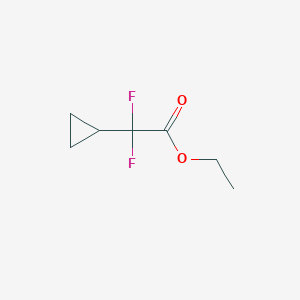

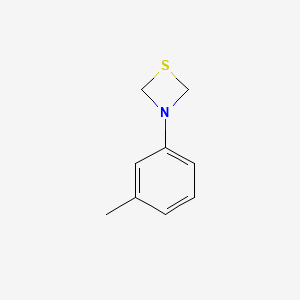

![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)
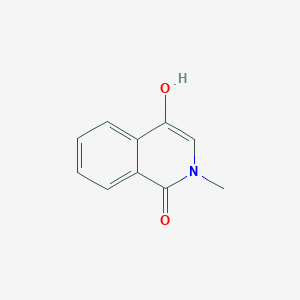

![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)
